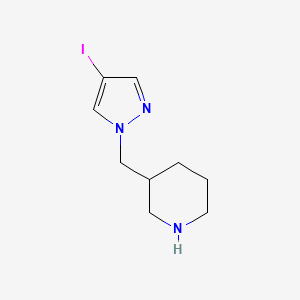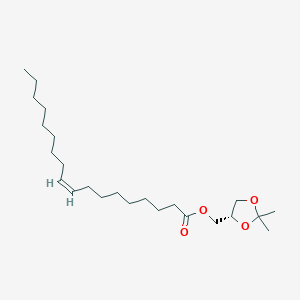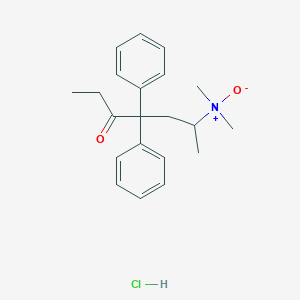
5-(2-Chloroacetamido)-2,4,6-triiodo-N,N'-bis(2,3-bis(2-chloroacetoxy)propyl)isophthalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Chloroacetamido)-2,4,6-triiodo-N,N’-bis(2,3-bis(2-chloroacetoxy)propyl)isophthalamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple iodine atoms and chloroacetamido groups, making it a valuable subject of study in medicinal chemistry and other scientific disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloroacetamido)-2,4,6-triiodo-N,N’-bis(2,3-bis(2-chloroacetoxy)propyl)isophthalamide typically involves multiple steps, starting with the preparation of the core isophthalamide structure. The introduction of chloroacetamido and triiodo groups is achieved through specific reaction conditions that ensure the selective addition of these functional groups. Common reagents used in these reactions include iodine, chloroacetyl chloride, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound requires careful control of reaction conditions to ensure high yield and purity. This often involves the use of advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for precise control over temperature, pressure, and reagent addition, resulting in a more efficient and scalable production process.
化学反応の分析
Types of Reactions
5-(2-Chloroacetamido)-2,4,6-triiodo-N,N’-bis(2,3-bis(2-chloroacetoxy)propyl)isophthalamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols, and electrophiles such as alkyl halides, under appropriate solvent and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce dehalogenated or hydrogenated compounds. Substitution reactions can result in a wide range of functionalized derivatives, depending on the nucleophile or electrophile used.
科学的研究の応用
5-(2-Chloroacetamido)-2,4,6-triiodo-N,N’-bis(2,3-bis(2-chloroacetoxy)propyl)isophthalamide has numerous applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a diagnostic agent in medical imaging, particularly in contrast-enhanced imaging techniques.
Industry: Utilized in the development of advanced materials and as a component in various industrial processes.
作用機序
The mechanism of action of 5-(2-Chloroacetamido)-2,4,6-triiodo-N,N’-bis(2,3-bis(2-chloroacetoxy)propyl)isophthalamide involves its interaction with specific molecular targets and pathways. The presence of iodine atoms enhances its ability to interact with biological molecules, potentially leading to the disruption of cellular processes. The chloroacetamido groups may also contribute to its biological activity by forming covalent bonds with target proteins or enzymes, thereby inhibiting their function.
類似化合物との比較
Similar Compounds
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and anticancer properties.
Imidazole-containing compounds: Possess a broad range of biological activities, including antibacterial, antifungal, and antitumor effects.
Uniqueness
5-(2-Chloroacetamido)-2,4,6-triiodo-N,N’-bis(2,3-bis(2-chloroacetoxy)propyl)isophthalamide is unique due to its specific combination of functional groups and iodine atoms, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C24H23Cl5I3N3O11 |
|---|---|
分子量 |
1087.4 g/mol |
IUPAC名 |
[3-[[3-[2,3-bis[(2-chloroacetyl)oxy]propylcarbamoyl]-5-[(2-chloroacetyl)amino]-2,4,6-triiodobenzoyl]amino]-2-(2-chloroacetyl)oxypropyl] 2-chloroacetate |
InChI |
InChI=1S/C24H23Cl5I3N3O11/c25-1-12(36)35-22-20(31)17(23(41)33-6-10(45-15(39)4-28)8-43-13(37)2-26)19(30)18(21(22)32)24(42)34-7-11(46-16(40)5-29)9-44-14(38)3-27/h10-11H,1-9H2,(H,33,41)(H,34,42)(H,35,36) |
InChIキー |
MASUKUZPXDRXQX-UHFFFAOYSA-N |
正規SMILES |
C(C(COC(=O)CCl)OC(=O)CCl)NC(=O)C1=C(C(=C(C(=C1I)NC(=O)CCl)I)C(=O)NCC(COC(=O)CCl)OC(=O)CCl)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



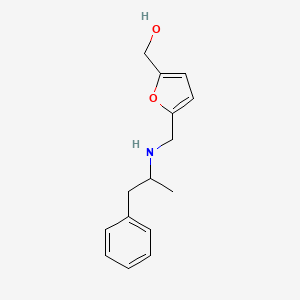
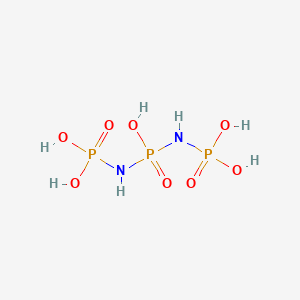
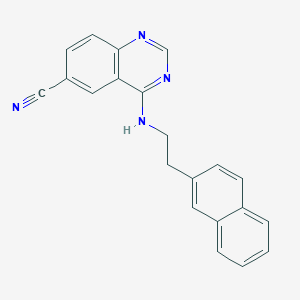

![(alphaS)-2-[[2-(4-Oxido-4-Morpholinyl)acetyl]amino]Benzenebutanoyl-L-leucyl-N-[(1S)-3-methyl-1-[[(2R)-2-methyl-2-oxiranyl]carbonyl]butyl]-L-Phenylalaninamide](/img/structure/B13437663.png)
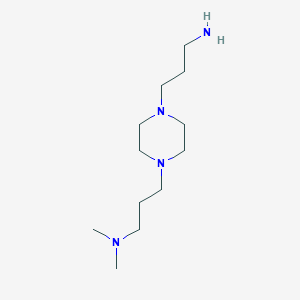
![(2S,3R,4R,5R,6R)-2-methyl-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-phenoxyoxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B13437671.png)


